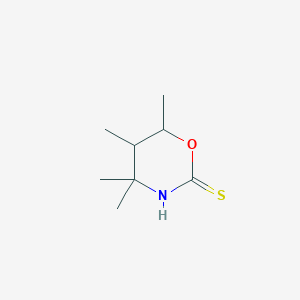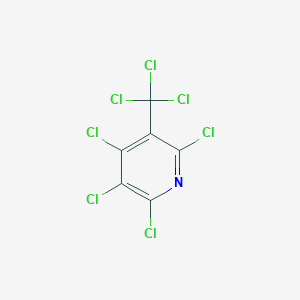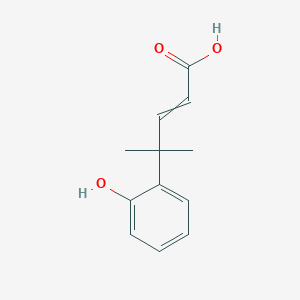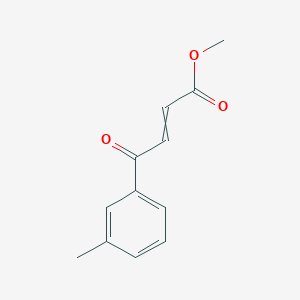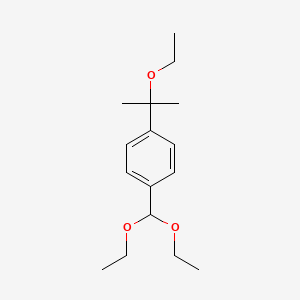
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is an organic compound with a complex structure that includes both diethoxymethyl and ethoxypropan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes
Comparison with Similar Compounds
- 1-(Diethoxymethyl)-4-(2-methoxypropan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxybutan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxyethan-2-yl)benzene
Uniqueness: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both diethoxymethyl and ethoxypropan-2-yl groups on the benzene ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.
Properties
CAS No. |
116473-60-0 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-(diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3/c1-6-17-15(18-7-2)13-9-11-14(12-10-13)16(4,5)19-8-3/h9-12,15H,6-8H2,1-5H3 |
InChI Key |
OSQUVVBXUNCOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(C)(C)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
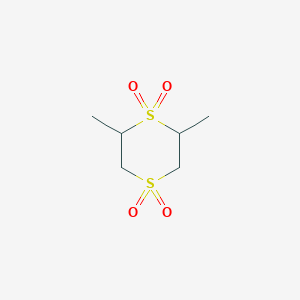
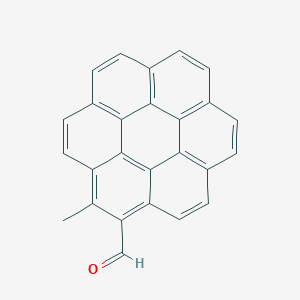
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
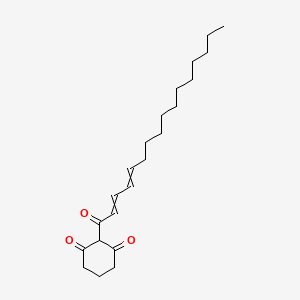
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

